Cas no 117405-48-8 (4-O-beta-Glucopyranosyl-cis-coumaric acid)

4-O-beta-Glucopyranosyl-cis-coumaric acid structure
117405-48-8 structure
商品名:4-O-beta-Glucopyranosyl-cis-coumaric acid
CAS番号:117405-48-8
MF:C15H18O8
メガワット:326.2986
CID:1123939
PubChem ID:10604651

4-O-beta-Glucopyranosyl-cis-coumaric acid 化学的及び物理的性質

名前と識別子

    • 4-O-beta-Glucopyranosyl-cis-coumaric acid
    • 4-O-beta-Glucopyranosyl-cis-p-coumaric acid
    • (2Z)-3-[4-(beta-D-Glucopyranosyloxy)phenyl]-2-propenoic acid
    • 4'-O-beta-D-glucosyl-cis-p-coumaric acid
    • (2Z)-3-[4-(beta-D-glucopyranosyloxy)phenyl]acrylic acid
    • (2Z)-3-[4-(beta-D-glucopyranosyloxy)phenyl]prop-2-enoic acid
    • cis-4-glucosyloxycinnamic acid
    • C06739
    • cis-4-O-beta-d -glucopyranosyl-p-coumaric acid
    • (Z)-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid
    • Q27098380
    • (Z)-3-(4-(((2S,3R,4S,5S,6R)-3,4,5-T
    • PD125155
    • 117405-48-8
    • AKOS040760224
    • CHEBI:16099
    • MS-24863
    • CHEMBL3899593
    • (Z)-3-(4-(((2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)phenyl)acrylic acid
    • CS-0032796
    • HY-N6260
    • (-)-(Z)-p-Coumaric acid 4-O-beta-D-glucopyranoside
    • 4-O-D-Glucopyranosyl-p-coumaric acid
    • 117405-49-9
    • (Z)-4-Coumaric acid 4-O-beta-D-glucopyranoside
    • DB-219021
    • G14577
    • (2Z)-3-(4-(beta-D-glucopyranosyloxy)phenyl)prop-2-enoic acid
    • (Z)-3-(4-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxyphenyl)prop-2-enoic acid
    • (2Z)-3-(4-(beta-D-Glucopyranosyloxy)phenyl)acrylic acid
    • MDL: MFCD28964217
    • インチ: 1S/C15H18O8/c16-7-10-12(19)13(20)14(21)15(23-10)22-9-4-1-8(2-5-9)3-6-11(17)18/h1-6,10,12-16,19-21H,7H2,(H,17,18)/b6-3-/t10-,12-,13+,14-,15-/m1/s1
    • InChIKey: LJFYQZQUAULRDF-LSSWKVNRSA-N
    • ほほえんだ: O1[C@]([H])([C@@]([H])([C@]([H])([C@@]([H])([C@@]1([H])C([H])([H])O[H])O[H])O[H])O[H])OC1C([H])=C([H])C(/C(/[H])=C(/[H])\C(=O)O[H])=C([H])C=1[H]

計算された属性

  • せいみつぶんしりょう: 326.100168g/mol
  • ひょうめんでんか: 0
  • XLogP3: 0.1
  • 水素結合ドナー数: 5
  • 水素結合受容体数: 8
  • 回転可能化学結合数: 5
  • どういたいしつりょう: 326.100168g/mol
  • 単一同位体質量: 326.100168g/mol
  • 水素結合トポロジー分子極性表面積: 137Ų
  • 重原子数: 23
  • 複雑さ: 418
  • 同位体原子数: 0
  • 原子立体中心数の決定: 5
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ぶんしりょう: 326.30

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.538±0.06 g/cm3 (20 ºC 760 Torr),
  • ようかいど: 微溶性(13 g/l)(25ºC)、

4-O-beta-Glucopyranosyl-cis-coumaric acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
ChemScence
CS-0032796-5mg
4-O-beta-Glucopyranosyl-cis-coumaric acid
117405-48-8
5mg
$1543.0 2022-04-28
TRC
G419040-1mg
4-​O-​β-​Glucopyranosyl-​cis-​coumaric Αcid (>80%)
117405-48-8
1mg
$ 213.00 2023-09-07
TargetMol Chemicals
TN1281-5mg
4-O-beta-Glucopyranosyl-cis-coumaric acid
117405-48-8
5mg
¥ 4300 2024-07-20
Chengdu Biopurify Phytochemicals Ltd
BP1768-20mg
4-O-beta-Glucopyranosyl-cis-coumaric acid
117405-48-8 98%
20mg
$650 2023-09-19
ChemScence
CS-0032796-1mg
4-O-beta-Glucopyranosyl-cis-coumaric acid
117405-48-8
1mg
$514.0 2022-04-28
MedChemExpress
HY-N6260-5mg
4-O-beta-Glucopyranosyl-cis-coumaric acid
117405-48-8 ≥99.0%
5mg
¥15430 2023-08-31
MedChemExpress
HY-N6260-1mg
4-O-beta-Glucopyranosyl-cis-coumaric acid
117405-48-8 ≥99.0%
1mg
¥4500 2024-04-20
Aaron
AR008YRW-5mg
4-O-beta-Glucopyranosyl-cis-coumaric acid
117405-48-8 97%
5mg
$476.00 2025-02-12
TargetMol Chemicals
TN1281-1 ml * 10 mm
4-O-beta-Glucopyranosyl-cis-coumaric acid
117405-48-8
1 ml * 10 mm
¥ 5200 2024-07-20
TargetMol Chemicals
TN1281-5 mg
4-O-beta-Glucopyranosyl-cis-coumaric acid
117405-48-8 98%
5mg
¥ 2,280 2023-07-11

4-O-beta-Glucopyranosyl-cis-coumaric acid 関連文献

4-O-beta-Glucopyranosyl-cis-coumaric acidに関する追加情報

Recent Advances in the Study of 4-O-beta-Glucopyranosyl-cis-coumaric acid (CAS: 117405-48-8)

4-O-beta-Glucopyranosyl-cis-coumaric acid (CAS: 117405-48-8) is a naturally occurring phenolic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic properties. This compound, a glycosylated derivative of coumaric acid, has been identified in various plant species and is recognized for its antioxidant, anti-inflammatory, and potential anticancer activities. Recent studies have focused on elucidating its molecular mechanisms, bioavailability, and potential applications in drug development.

A study published in the Journal of Natural Products in 2023 investigated the biosynthesis and metabolic pathways of 4-O-beta-Glucopyranosyl-cis-coumaric acid in plants. The research highlighted the role of specific glycosyltransferases in the formation of this compound and suggested that genetic engineering could be employed to enhance its production for pharmaceutical purposes. The study also provided insights into the compound's stability under different physiological conditions, which is crucial for its potential use in oral formulations.

In another recent study, researchers explored the anti-inflammatory effects of 4-O-beta-Glucopyranosyl-cis-coumaric acid using in vitro and in vivo models. The results, published in the European Journal of Pharmacology, demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 by inhibiting the NF-kB signaling pathway. These findings suggest that 4-O-beta-Glucopyranosyl-cis-coumaric acid could serve as a promising lead compound for the development of novel anti-inflammatory drugs.

The potential anticancer properties of 4-O-beta-Glucopyranosyl-cis-coumaric acid have also been a focus of recent research. A 2024 study in the journal Bioorganic Chemistry reported that the compound exhibited selective cytotoxicity against certain cancer cell lines, including breast and colon cancer cells, while showing minimal effects on normal cells. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase-3 and -9, as well as the modulation of Bcl-2 family proteins. These results underscore the compound's potential as a chemotherapeutic agent with reduced side effects.

Pharmacokinetic studies of 4-O-beta-Glucopyranosyl-cis-coumaric acid have also advanced in recent years. Research published in Drug Metabolism and Disposition in 2023 investigated the compound's absorption, distribution, metabolism, and excretion (ADME) profile in animal models. The study found that the glycosyl moiety significantly influenced the compound's bioavailability, with improved absorption observed compared to its aglycone counterpart. These findings have important implications for the design of drug formulations containing this compound.

In conclusion, recent research on 4-O-beta-Glucopyranosyl-cis-coumaric acid (CAS: 117405-48-8) has provided valuable insights into its biological activities, mechanisms of action, and potential therapeutic applications. The compound's multifaceted pharmacological properties, coupled with its favorable pharmacokinetic profile, make it a promising candidate for further drug development. Future studies should focus on clinical translation, including human trials to evaluate its safety and efficacy in various disease contexts.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:117405-48-8)4-O-beta-Glucopyranosyl-cis-coumaric acid
A1200098
清らかである:99%
はかる:5mg
価格 ($):364.0
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:117405-48-8)4-O-beta-Glucopyranosyl-cis-coumaric acid
TBW00105
清らかである:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
価格 ($):問い合わせ